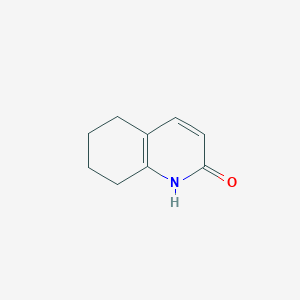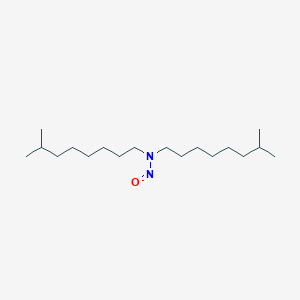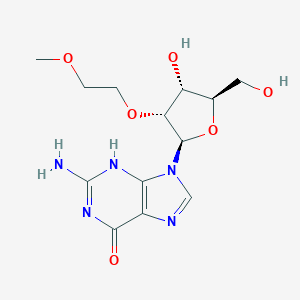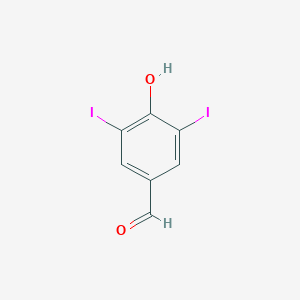
5,6,7,8-四氢喹啉-2(1H)-酮
描述
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives involves innovative approaches, including one-pot reactions and microwave-assisted methods. For instance, a concise one-pot synthesis has been developed for trifluoromethyl-containing derivatives, showcasing the efficiency of combining multiple steps into a single procedure (Johnson et al., 2013). Another example is the synthesis of novel derivatives containing an ionone unit through a one-pot four-component condensation, demonstrating versatility in generating functionally diverse molecules (Fındık et al., 2012).
Molecular Structure Analysis
Structural characterization of 5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives has been conducted using various spectroscopic techniques. The molecular structure of one derivative, 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, was elucidated through crystallography, revealing a three-dimensional network stabilized by hydrogen bonding and weak intermolecular interactions (Karczmarzyk et al., 2010).
Chemical Reactions and Properties
Chemical modifications of 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives involve a range of reactions, including domino reactions, oxidation, and cyclization sequences. These transformations highlight the compound's versatility as a precursor for synthesizing complex heterocycles and exploring their potential biological activities. For example, an enantioselective synthesis utilizing aerobic oxidation and hydride transfer/cyclization sequences has been reported (Suh & Kim, 2014).
科学研究应用
抗癌特性:新型手性 2-甲基-5,6,7,8-四氢喹啉衍生物对多种癌细胞表现出抗增殖活性,影响细胞周期阶段并诱导线粒体膜去极化和细胞 ROS 产生(Facchetti 等,2020)。
对映选择性合成:脂肪酶催化的外消旋 5,6,7,8-四氢喹啉的动力学乙酰化产生对映体纯的 8-取代四氢喹啉,收率极高,可用于手性药物合成(上西和滨田,2002)。
含三氟甲基的化合物:已经开发出一种一锅法合成三氟甲基化 2,6-二取代 5,6,7,8-四氢喹啉的方法,为医药和生物医学应用提供了有价值的化合物(Johnson 等,2013)。
胃保护活性:源自 5,6,7,8-四氢喹啉的硫脲对胃糜烂表现出抗分泌和保护活性,表明具有开发胃保护药物的潜力(Beattie 等,1977)。
四氢喹啉化学的进展:从 2010 年年中到 2018 年初,四氢喹啉的合成取得了重大进展,突出了它们在药物和生物医药中的潜在应用(Muthukrishnan 等,2019)。
药物靶点潜力:5,6,7,8-四氢喹啉 1-氧化物半水合物表现出三维网络结构,被认为是潜在的药物靶点(Karczmarzyk 等,2010)。
羧酸酯的合成:取代的 5,6,7,8-四氢喹啉-8-羧酸酯的制备和反应提供了通往酰胺、腈和硫代酰胺的途径,在各种化学应用中很有价值(Crossley 等,1976)。
抗炎活性:某些 5,6,7,8-四氢喹啉在体内表现出良好的抗炎活性,表明具有开发新型抗炎药的潜力(Calhoun 等,1995)。
环保化学合成:已经提出了一种绿色化学方法来构建多功能化苯,为生物活性分子提供了有希望的机会,并确保与生物活性分子具有良好的相容性(Damera 和 Pagadala,2023)。
抗结核活性:带有 3,4-二氢喹啉-2(1H)-酮核的腙衍生物的锌配合物显示出有希望的抗结核活性,突出了它们在对抗结核病中的潜力(Mandewale 等,2016)。
作用机制
Mode of Action
The mode of action of 5,6,7,8-Tetrahydroquinolin-2(1H)-one is currently unknown due to the lack of studies focusing on this compound . Future studies could provide insights into how this compound interacts with its targets and the resulting changes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence 5,6,7,8-tetrahydroquinolin-2(1h)-one is currently lacking .
属性
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKURJURKCHGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294966 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54802-19-6 | |
| Record name | 54802-19-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold considered promising for developing new anti-fibrosis agents?
A1: Research suggests that the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold, which retains the 1-phenyl-2(1H)-pyridone core of the known anti-fibrotic drug Pirfenidone, shows promise in developing new anti-fibrosis agents. [] This is attributed to its ability to inhibit NIH3T3 fibroblast cell proliferation, a key process in fibrosis. Notably, some derivatives exhibit significantly higher potency compared to existing anti-fibrotic compounds. []
Q2: How can 5,6,7,8-Tetrahydroquinolin-2(1H)-ones be synthesized?
A2: Several synthetic routes to 5,6,7,8-Tetrahydroquinolin-2(1H)-ones have been explored. One method involves the rearrangement of 1-Oxa-5-azabicyclo[5.5]undec-2-en-4-ones under strong acidic conditions. [, ] Another approach utilizes the selective reduction of αβ-olefinic amides and lactams using magnesium and methanol. []
Q3: Have any specific structural modifications of the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold been found to influence its activity?
A3: Yes, studies exploring the structure-activity relationship of N1-substituted phenylhydroquinolinone derivatives, which are based on the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold, have shown that modifications at the N1 position significantly impact anti-fibrosis activity. [] For instance, the introduction of a 4'-bromophenyl substituent at N1 resulted in a derivative with significantly enhanced potency compared to the parent compound. [] This highlights the importance of specific substitutions on the scaffold for optimizing desired biological activity.
Q4: Is there any structural data available for 5,6,7,8-Tetrahydroquinolin-2(1H)-one derivatives?
A4: Yes, structural characterization of specific 5,6,7,8-Tetrahydroquinolin-2(1H)-one derivatives has been performed. For example, the crystal structure of 4‐Methyl‐1‐(3‐nitrophenacyl)‐5,6,7,8‐tetrahydroquinolin‐2(1H)‐one has been determined, revealing details about bond lengths and angles within the molecule. [] This information is valuable for understanding the conformational preferences and potential interactions of these compounds with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)



![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)


